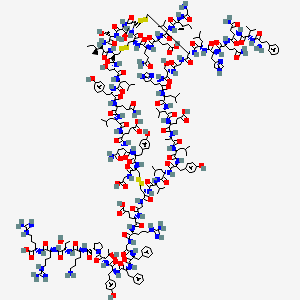
1,3-Bis(2-acetyl-4-butyramidophenoxy)-2-hydroxypropane
Overview
Description
1,3-Bis(2-acetyl-4-butyramidophenoxy)-2-hydroxypropane, also known as 2-acetyl-4-butyramidophenoxy-1,3-dihydroxypropane, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound has been found to have several unique properties, including the ability to act as an inhibitor of enzymes, and its ability to bind to proteins and other molecules. Its use has been studied in a variety of fields, including biochemistry, pharmacology, and molecular biology.
Scientific Research Applications
Pharmaceutical Quality Control
Acebutolol Impurity H is used as a reference standard in the pharmaceutical industry . The study of impurities in acebutolol is crucial for drug process research, optimization, and quality control .
Acebutolol Impurity H is used to ensure that the manufacturing process does not introduce any undesired impurities that could compromise the integrity of the final product .
Drug Storage
During the storage of drugs, it’s important to minimize the formation of impurities . Acebutolol Impurity H can be used to monitor the stability of drugs during storage .
Clinical Applications
Acebutolol Impurity H is used in clinical applications to ensure the safety and effectiveness of drugs . It helps in identifying any potential side effects caused by impurities .
Research and Development
Acebutolol Impurity H is used in research and development to explore new drug formulations and improve existing ones . It helps in understanding the impact of impurities on the performance of drugs .
Regulatory Compliance
Acebutolol Impurity H is used to comply with regulatory standards set by organizations like the European Pharmacopoeia .
Mechanism of Action
Mode of Action
Acebutolol Impurity H is a selective β1-receptor antagonist . It blocks these receptors, thereby lowering the heart rate and blood pressure . This action is essentially the reverse effect of epinephrine . It is also considered a partial agonist due to its intrinsic sympathomimetic activity (ISA), providing a low level of β stimulation at rest but acting as a typical β receptor blocker during high sympathetic activity .
Pharmacokinetics
It is known that acebutolol, the parent compound, has lipophilic properties and can cross the blood-brain barrier . This suggests that Acebutolol Impurity H may have similar properties. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Acebutolol Impurity H.
Result of Action
The primary result of Acebutolol Impurity H’s action is a reduction in heart rate and blood pressure . This can be beneficial in conditions such as hypertension and arrhythmias . By reducing the workload on the heart, it can help prevent conditions such as heart failure and myocardial infarction .
properties
IUPAC Name |
N-[3-acetyl-4-[3-[2-acetyl-4-(butanoylamino)phenoxy]-2-hydroxypropoxy]phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O7/c1-5-7-26(33)28-19-9-11-24(22(13-19)17(3)30)35-15-21(32)16-36-25-12-10-20(14-23(25)18(4)31)29-27(34)8-6-2/h9-14,21,32H,5-8,15-16H2,1-4H3,(H,28,33)(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBONHQVMSZXNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(COC2=C(C=C(C=C2)NC(=O)CCC)C(=O)C)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157881 | |
| Record name | 1,3-Bis(2-acetyl- 4-butyramidophenoxy)-2-hydroxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-acetyl-4-butyramidophenoxy)-2-hydroxypropane | |
CAS RN |
1329613-31-1 | |
| Record name | 1,3-Bis(2-acetyl- 4-butyramidophenoxy)-2-hydroxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329613311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis(2-acetyl- 4-butyramidophenoxy)-2-hydroxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-ACETYL-4-(3-(2-ACETYL-4-(BUTANOYLAMINO)PHENOXY)-2-HYDROXYPROPOXY)PHENYL)BUTANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S2RD291K0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















